2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one is a chemical compound with a unique spirocyclic structure. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings share a single atom. The presence of chlorine atoms and an oxa-azaspiro structure makes it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one typically involves multiple steps. One common synthetic route includes the reaction of a suitable spirocyclic precursor with chlorinating agents under controlled conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorine atoms and spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with chlorine atoms and oxa-azaspiro structures. Compared to these, 2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one is unique due to its specific substitution pattern and molecular configuration. Some similar compounds are:
- 2,2-Dichloro-1-(1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one
- 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one
This detailed article provides a comprehensive overview of 2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[55]undecan-5-yl)ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
71526-23-3 |
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Molecular Formula |
C12H19Cl2NO2 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
2,2-dichloro-1-(11-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethanone |
InChI |
InChI=1S/C12H19Cl2NO2/c1-9-5-2-3-6-12(9)15(7-4-8-17-12)11(16)10(13)14/h9-10H,2-8H2,1H3 |
InChI Key |
HOJUOAONSIFNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12N(CCCO2)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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